molecular formula C19H17ClN2O4S B2501111 N-(4-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 922854-81-7

N-(4-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2501111
CAS No.: 922854-81-7
M. Wt: 404.87
InChI Key: QVOJCIGPQGKKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a furan ring and a chlorophenyl group in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Coupling of the chlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its structural features.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The furan ring and chlorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Furamide: Contains a furan ring and exhibits biological activity.

    Chloramphenicol: Contains a chlorophenyl group and is used as an antibiotic.

Uniqueness

N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOJCIGPQGKKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.